Fenclorac sodium
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Overview
Description
Fenclorac sodium is a potent nonsteroidal anti-inflammatory agent with significant analgesic and antipyretic activitiesbenzeneacetic acid, alpha,3-dichloro-4-cyclohexyl-, sodium salt . This compound has been studied for its effectiveness in reducing inflammation, pain, and fever .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fenclorac sodium can be synthesized through the reaction of alpha,3-dichloro-4-cyclohexylphenylacetic acid with sodium hydroxide. The reaction typically involves dissolving the acid in a suitable solvent, such as ethanol, and then adding sodium hydroxide to form the sodium salt .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process includes steps such as recrystallization and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Fenclorac sodium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Halogen substitution reactions can occur, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and halogenated derivatives .
Scientific Research Applications
Fenclorac sodium has been extensively studied for its applications in various fields:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Studied for its effects on cellular processes and immune responses.
Medicine: Investigated for its potential in treating inflammatory conditions, pain, and fever.
Mechanism of Action
The mechanism of action of fenclorac sodium involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. By inhibiting these enzymes, this compound reduces inflammation, pain, and fever. It also interacts with molecular targets such as COX-1 and COX-2, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Diclofenac: Another nonsteroidal anti-inflammatory drug with similar COX-inhibiting properties.
Fenclofenac: Shares structural similarities and has been used for similar therapeutic purposes.
Uniqueness
Fenclorac sodium is unique due to its specific chemical structure, which provides a balance between potency and safety. It has been shown to be more potent than aspirin and phenylbutazone in certain assays, making it a valuable compound in the treatment of inflammatory conditions .
Properties
CAS No. |
36616-53-2 |
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Molecular Formula |
C14H15Cl2NaO2 |
Molecular Weight |
309.2 g/mol |
IUPAC Name |
sodium;2-chloro-2-(3-chloro-4-cyclohexylphenyl)acetate |
InChI |
InChI=1S/C14H16Cl2O2.Na/c15-12-8-10(13(16)14(17)18)6-7-11(12)9-4-2-1-3-5-9;/h6-9,13H,1-5H2,(H,17,18);/q;+1/p-1 |
InChI Key |
BIBPNOSOPLBYIZ-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC(CC1)C2=C(C=C(C=C2)C(C(=O)[O-])Cl)Cl.[Na+] |
Origin of Product |
United States |
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